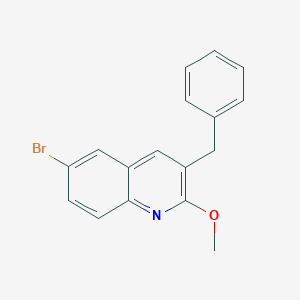

3-Benzyl-6-bromo-2-methoxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyl-6-bromo-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470319 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654655-69-3 | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline (B57606) derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of high-purity active pharmaceutical ingredients, most notably the diarylquinoline antimycobacterial drug, Bedaquiline.[1][2][][4] Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), making the study and synthesis of its precursors, such as this compound, a critical area of research.[2] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this key intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[1][2][5] It is soluble in organic solvents like chloroform, methanol (B129727), and ethanol.[1][5] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄BrNO | [5][6][7] |

| Molecular Weight | 328.20 g/mol | [5][6][7] |

| CAS Number | 654655-69-3 | [1][5][6] |

| Melting Point | 82-83°C | [1][2] |

| 87-89°C | [8] | |

| 148-150°C | [5] | |

| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [1][2] |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.45 ± 0.50 | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1][5] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860).[1][9]

Experimental Protocol

Materials:

-

3-Benzyl-6-bromo-2-chloroquinoline

-

Anhydrous Methanol

-

Sodium Methoxide solution (prepared from sodium metal and anhydrous methanol) or commercial sodium methoxide

-

Magnesium Sulfate (MgSO₄)

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 3-benzyl-6-bromo-2-chloroquinoline (e.g., 21.5 g, 0.065 mol) in anhydrous methanol (e.g., 200 mL).[10]

-

To the stirred solution, add a solution of sodium methoxide in methanol (e.g., prepared from 12 g, 0.522 mol of sodium in 200 mL of anhydrous methanol).[10]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with continuous stirring.[1][10]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice water (e.g., 1000 mL).[10]

-

Extract the aqueous mixture with dichloromethane (e.g., 3 x 100 mL).[10]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[10]

-

Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.[10]

-

The crude product can be further purified by recrystallization from a suitable solvent such as anhydrous methanol or diethyl ether to obtain this compound as white, needle-like crystals.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Role in Bedaquiline Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Bedaquiline. The structural features of this molecule are essential for the subsequent chemical transformations that lead to the final drug substance.

Bedaquiline Synthesis Pathway

Caption: Role of this compound in the Bedaquiline synthesis pathway.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry (MS).[10][11] Single-crystal X-ray diffraction has also been used to determine its precise three-dimensional structure.[10][11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][8] It may also cause respiratory irritation (H335).[5][8] When handling this compound, appropriate personal protective equipment, such as gloves, protective clothing, and eye/face protection, should be worn.[8] It should be used in a well-ventilated area, and dust generation should be avoided.[8] Store the compound in a tightly sealed container in a cool, dry place, protected from moisture and light.[5]

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of the anti-tuberculosis drug Bedaquiline. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and drug development professionals working in this area. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this compound in research and development.

References

- 1. This compound | 654655-69-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]

- 6. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. aksci.com [aksci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure features a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 2-position, a benzyl (B1604629) group at the 3-position, and a bromine atom at the 6-position. At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 654655-69-3 | |

| Molecular Formula | C₁₇H₁₄BrNO | |

| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |

| InChI | InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 |

| InChIKey | WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

Physicochemical and Crystallographic Data

The physical and chemical properties of the compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.21 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 82-83 °C | |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.45 ± 0.50 | |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | |

| logP (Predicted) | 5.1 |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

Table 3: Single Crystal X-ray Diffraction Data

| Parameter | Value | Source |

|---|---|---|

| COD Number | 2022267 | |

| Space Group | P 2₁ 2₁ 2₁ | |

| Cell Length a | 4.3606 Å | |

| Cell Length b | 10.820 Å | |

| Cell Length c | 29.886 Å | |

| Cell Angle α | 90° | |

| Cell Angle β | 90° |

| Cell Angle γ | 90° | |

Spectroscopic Characterization

The structure of this compound has been confirmed through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Note: While literature confirms that spectroscopic analyses were performed, specific peak data (chemical shifts, vibrational frequencies) are not available in the cited abstracts. Access to the full-text publications is required for this quantitative data.

Table 4: ¹H NMR Spectroscopic Data

| Data Point | Value |

|---|

| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |

Table 5: ¹³C NMR Spectroscopic Data

| Data Point | Value |

|---|

| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |

Table 6: FT-IR Spectroscopic Data

| Data Point | Value |

|---|

| Vibrational Frequencies (cm⁻¹) | Data not publicly available in searched literature. |

Table 7: Mass Spectrometry Data

| Data Point | Value |

|---|

| Mass-to-Charge Ratio (m/z) | Data not publicly available in searched literature. |

Experimental Protocol: Synthesis

The primary synthesis route for this compound involves a nucleophilic substitution reaction starting from 3-benzyl-6-bromo-2-chloroquinoline (B1442986).

Materials and Reagents

-

3-Benzyl-6-bromo-2-chloroquinoline

-

Anhydrous Methanol (B129727) (MeOH)

-

Sodium Methoxide (B1231860) (NaOMe) or Sodium metal (Na)

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Step-by-Step Procedure

-

Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by either dissolving commercial sodium methoxide in anhydrous methanol or by carefully reacting sodium metal (12 g, 0.522 mol) with anhydrous methanol (200 mL).

-

Reaction Setup: In a reaction vessel (e.g., a 1000 mL single-mouth bottle), add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).

-

Addition of Base: Add the prepared sodium methoxide solution to the stirred suspension of the starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.

-

Work-up and Extraction: After cooling, pour the resulting brown solution into 1000 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product as white, needle-like crystals.

An In-depth Technical Guide to the Physical Properties of 3-Benzyl-6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline.[1][2][3]

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₄BrNO | [4][5][6][7] |

| Molecular Weight | 328.20 g/mol | [3][4][8] |

| Appearance | White to off-white solid | [1][2][3] |

| Melting Point | 82-89°C | [1][2][3][4] |

| Boiling Point (Predicted) | 420.5 ± 40.0 °C | [1][2][3] |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | [1][2][9] |

| pKa (Predicted) | 2.45 ± 0.50 | [1][2][9] |

| Solubility | Slightly soluble in Chloroform and Methanol.[2][3][9] Low solubility in water. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.[2][10]

Detailed Protocol:

-

3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) is dissolved in 100 mL of anhydrous methanol.[2]

-

A 15% methanolic solution of sodium methanolate (108 g) is added to the mixture.[2]

-

The reaction mixture is stirred and refluxed overnight.[2]

-

After the reaction is complete, the mixture is cooled to room temperature.[2]

-

To induce precipitation of the product, the mixture is stored at -20°C overnight.[2]

-

The resulting precipitate, crude this compound, appears as white needle-like crystals.[2]

-

The solid product is isolated by filtration, washed with water, and then air-dried.[2]

-

This process yields 19 g (a 96% yield) of the target compound as a white solid.[2]

While specific experimental protocols for determining the physical properties listed in the table are not detailed in the available literature, standard laboratory techniques such as capillary melting point apparatus for the melting point and gas chromatography for the boiling point are typically employed.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow from reactants to the final product.

Logical Relationship to Bedaquiline

This diagram shows the role of this compound as a key intermediate in the production of the antitubercular drug Bedaquiline.

Caption: Logical flow from intermediate to therapeutic application.

References

- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 654655-69-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 9. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 3-Benzyl-6-bromo-2-methoxyquinoline: Solubility, Physicochemical Properties, and Synthetic Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, physicochemical properties, and key synthetic applications of 3-Benzyl-6-bromo-2-methoxyquinoline. The information is curated for professionals in the fields of chemical research and drug development.

Physicochemical and Solubility Profile

This compound is a quinoline (B57606) derivative that serves as a crucial intermediate in the synthesis of other complex molecules.[1] It is an organohalogen and nitrogen-containing heterocyclic organic compound that exists as a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[2]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄BrNO | [3] |

| Molecular Weight | ~328.2 g/mol | [3] |

| Melting Point | 82-83°C or 87-89°C | [4][5] |

| Appearance | White to light yellow crystalline powder/solid | [2] |

| pKa (Predicted) | 2.45 ± 0.50 | [2] |

Data Presentation: Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Low solubility, likely insoluble | |

| Dichloromethane | Soluble | |

| Chloroform | Soluble (Slightly) | [4][6][7] |

| Methanol | Slightly Soluble | [4][6][7] |

| Ethanol | May have some solubility | |

| Ether | May have some solubility |

Role in the Synthesis of Bedaquiline (B32110)

This compound is a key reactant in the preparation of Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis.[4][8] Bedaquiline functions by inhibiting the proton pump of mycobacterial ATP synthase.[9][10] The synthesis of Bedaquiline involves the reaction of this compound with another intermediate.[9][11]

Caption: Synthesis of Bedaquiline from key intermediates.

Experimental Protocols: Solubility Determination

While specific quantitative data for this compound is unavailable, a generalized experimental protocol for determining the solubility of quinoline derivatives can be established. The following protocol is based on the standard shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of a quinoline derivative in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, acetonitrile, chloroform, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 654655-69-3 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. This compound | 654655-69-3 [amp.chemicalbook.com]

- 7. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]

- 8. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

Biological Activity of 3-Benzyl-6-bromo-2-methoxyquinoline: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – While the quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents, a comprehensive review of publicly available scientific literature reveals that the biological activity of the specific compound 3-Benzyl-6-bromo-2-methoxyquinoline remains largely unexplored beyond its established role as a crucial intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This technical guide addresses the current state of knowledge regarding this compound, highlighting the absence of in-depth studies on its direct biological effects.

Introduction and Physicochemical Properties

This compound is a quinoline derivative with the chemical formula C₁₇H₁₄BrNO.[1] Its structure is characterized by a quinoline core substituted with a benzyl (B1604629) group at the 3-position, a bromine atom at the 6-position, and a methoxy (B1213986) group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 654655-69-3 | [1] |

| Molecular Formula | C₁₇H₁₄BrNO | [1] |

| Molecular Weight | 328.20 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 82-83 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |

Primary Application: Intermediate in Bedaquiline Synthesis

The predominant mention of this compound in scientific and patent literature is in the context of its role as a key precursor in the manufacturing of Bedaquiline.[2][3] Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).

The synthesis of Bedaquiline involves a multi-step process where this compound serves as a critical building block. A common synthetic route involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound using sodium methoxide (B1231860) in methanol.[2]

Caption: Synthetic pathway of Bedaquiline from 3-Benzyl-6-bromo-2-chloroquinoline.

Exploration of Potential Biological Activities: A Gap in the Literature

While the quinoline core is known to be a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, there is a notable absence of specific studies on the direct biological effects of this compound itself.[2] Some sources suggest its potential for broader therapeutic applications due to its quinoline structure, but these remain speculative without direct experimental evidence.[2]

A thorough search of prominent scientific databases for in-vitro or in-vivo studies, quantitative data such as IC₅₀ or EC₅₀ values, detailed experimental protocols, or elucidated signaling pathways for this compound did not yield any specific results. The current body of research focuses on its synthesis and its utility as a chemical intermediate.

Future Directions

The lack of data on the biological activity of this compound presents an opportunity for future research. Investigating the potential anticancer, antimicrobial, or other pharmacological properties of this compound could reveal novel therapeutic applications. Such studies would require:

-

In-vitro screening: Testing the compound against various cancer cell lines and microbial strains.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize any observed activity.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

References

The Crucial Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of Bedaquiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This document outlines the chemical properties, synthesis protocols, and the subsequent conversion of this intermediate to Bedaquiline, supported by quantitative data and process diagrams.

Introduction: The Significance of a Key Intermediate

Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, has made it a critical component in combination therapies. The efficient and scalable synthesis of Bedaquiline is paramount, and at the heart of this synthesis lies the intermediate: this compound. The structural features of this molecule, including the bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position of the quinoline (B57606) core, are crucial for the final drug's efficacy. This guide focuses on the synthesis and utilization of this vital precursor.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄BrNO |

| Molecular Weight | 328.20 g/mol |

| CAS Number | 654655-69-3 |

| Melting Point | 82-83 °C |

| Boiling Point (Predicted) | 420.5 ± 40.0 °C |

| pKa (Predicted) | 2.45 ± 0.50 |

Spectroscopic Data:

While literature confirms the characterization of this compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, specific spectral data is not publicly available in the reviewed search results.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic substitution of the chloro group in 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with a

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has led to the development of a vast array of therapeutic agents. The elucidation of its structure, a fusion of benzene (B151609) and pyridine (B92270) rings, by August Kekulé in 1869, paved the way for synthetic exploration and the subsequent discovery of its wide-ranging pharmacological activities. Substituted quinolines have demonstrated efficacy as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents, with several derivatives becoming indispensable medicines. This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, detailed experimental protocols for their synthesis, a compilation of quantitative biological data, and a visualization of key signaling pathways and experimental workflows.

Historical Milestones in Quinoline Research

The journey of the quinoline nucleus from a coal tar distillate to a privileged scaffold in drug discovery is marked by several key milestones:

-

1834: Friedlieb Ferdinand Runge isolates quinoline from coal tar.

-

1869: August Kekulé proposes the correct bicyclic structure of quinoline.

-

1880: Zdenko Hans Skraup develops the first named reaction for quinoline synthesis, the Skraup synthesis.

-

1882: Paul Friedländer reports the Friedländer synthesis of quinolines.

-

1888: A. Combes describes the Combes synthesis for 2,4-disubstituted quinolines.

-

1908: A. Edinger achieves the first synthesis of a thio-substituted quinoline, 8-mercaptoquinoline.

-

1930s: Chloroquine, a synthetic quinoline derivative, is developed as a highly effective antimalarial drug.

-

1939: R. Gordon Gould and Walter A. Jacobs report the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Synthesis of the Quinoline Core: Classical Named Reactions

The construction of the quinoline ring system has been achieved through several robust and versatile synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern on the final molecule.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and sulfuric acid. The reaction can be highly exothermic and requires careful control.

-

Reactants: Aniline (B41778), glycerol, nitrobenzene, concentrated sulfuric acid, and ferrous sulfate (B86663) (to moderate the reaction).

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to the mixture.

-

Slowly add nitrobenzene to the reaction mixture.

-

Heat the mixture gently to initiate the reaction. Once started, the reaction is vigorous and may require cooling.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

-

Cool the mixture and dilute with water.

-

Remove unreacted nitrobenzene by steam distillation.

-

Make the solution alkaline with sodium hydroxide (B78521) to liberate the quinoline.

-

Isolate the quinoline by steam distillation or extraction with an organic solvent.

-

Purify the crude quinoline by distillation.

-

The Friedländer Synthesis

The Friedländer synthesis provides a route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or a base.

-

Reactants: 2-aminobenzaldehyde (B1207257), a ketone with an α-methylene group (e.g., acetone), and a catalytic amount of a base (e.g., sodium hydroxide) or an acid.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and the ketone in a suitable solvent such as ethanol.

-

Add the catalyst to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting substituted quinoline by recrystallization or column chromatography.

-

The Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

-

Reactants: Aniline, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde), and hydrochloric acid or zinc chloride as a catalyst.

-

Procedure:

-

In a suitable reaction vessel, mix aniline with the acid catalyst.

-

Slowly add crotonaldehyde to the mixture while stirring and cooling to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture under reflux for several hours.

-

Cool the mixture, make it alkaline with a base, and then steam distill to isolate the 2-methylquinoline.

-

Purify the product by distillation.

-

The Combes Synthesis

The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.

-

Reactants: Aniline, acetylacetone (B45752) (a β-diketone), and a strong acid catalyst such as concentrated sulfuric acid.

-

Procedure:

-

Mix aniline and acetylacetone and heat the mixture to form the enamine intermediate.

-

Cool the mixture and slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to induce cyclization.

-

After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the product.

-

Collect the crude 2,4-dimethylquinoline (B72138) by filtration and purify by recrystallization.

-

The Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

-

Reactants: Aniline and diethyl ethoxymethylenemalonate (EMME).

-

Procedure:

-

Heat a mixture of aniline and EMME to form the anilinomethylenemalonate intermediate.

-

Heat the intermediate in a high-boiling solvent (e.g., diphenyl ether) to a high temperature (around 250 °C) to effect cyclization.

-

Cool the reaction mixture and collect the precipitated ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolyze the ester with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid.

-

Heat the carboxylic acid to induce decarboxylation, yielding 4-hydroxyquinoline.

-

Quantitative Data on the Biological Activity of Substituted Quinolines

The therapeutic potential of substituted quinolines is vast, with numerous derivatives exhibiting potent activity against a range of diseases. The following tables summarize key quantitative data for selected anticancer and antimicrobial quinoline derivatives.

Table 1: Anticancer Activity of Substituted Quinolines (IC50 Values)

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | |

| 2-Arylquinolines | Quinoline 12 | PC3 (Prostate) | 31.37 | |

| 4-Anilinoquinolines | Compound 50 | EGFR | 0.12 | |

| Fluoroquinolones | Reduced FQ 4c | A549 (Lung) | <50 | |

| Fluoroquinolones | NitroFQ 3e | PC3 (Prostate) | <50 | |

| 5,8-Quinolinediones | Compound 8 | HCT116 (Colon) | 0.44 | |

| Quinoline Hybrids | Compound 15 | MCF-7 (Breast) | 15.16 | |

| Quinoline Hybrids | Compound 15 | HepG-2 (Liver) | 18.74 |

Table 2: Antimicrobial Activity of Substituted Quinolines (MIC Values)

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Fluoroquinolones | Compound 7 | S. aureus (MRSA) | 2 | |

| Quinolone Hybrids | Compound 9 | S. aureus | 0.12 | |

| Quinolone Hybrids | Compound 10 | E. coli | 0.12 | |

| Quinolone-based Hybrids | Hybrid 7b | S. aureus | 2 | |

| Quinolone-based Hybrids | Hybrid 7b | M. tuberculosis H37Rv | 10 | |

| Quinolone Derivatives | Compound 4 | C. difficile | 2.0 | |

| Quinolone Derivatives | Compound 6 | C. difficile | 1.0 |

Signaling Pathways and Experimental Workflows

The biological effects of substituted quinolines are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for the rational design of new therapeutic agents.

Key Signaling Pathways Targeted by Substituted Quinolines

Many substituted quinoline derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell growth and survival. Certain 4-anilinoquinoline derivatives are potent inhibitors of EGFR kinase activity.

Methodological & Application

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-benzyl-6-bromo-2-chloroquinoline

Application Notes: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

Introduction

The synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is a crucial transformation in medicinal and organic chemistry.[1][2][3] This reaction is a nucleophilic aromatic substitution (SNAr), where the chloro group at the C2 position of the quinoline (B57606) ring is displaced by a methoxy (B1213986) group. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 position, facilitating the nucleophilic attack by the methoxide (B1231860) ion.[4]

Applications in Drug Development

This compound and its precursor, 3-benzyl-6-bromo-2-chloroquinoline, are recognized as significant intermediates in the synthesis of complex aryl quinoline compounds.[1][2][3] Notably, 3-benzyl-6-bromo-2-chloroquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that serves as a mycobacterial inhibitor.[5] Bedaquiline is a promising potential drug for the treatment of tuberculosis.[5][6][] The conversion to the 2-methoxy derivative is a key step in the synthetic route towards such therapeutic agents.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.[1][8][9]

Materials and Reagents:

-

3-Benzyl-6-bromo-2-chloroquinoline

-

Anhydrous Methanol (B129727) (MeOH)

-

Sodium metal (Na) or Sodium Methoxide (NaOMe) solution

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask (1000 mL)

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by carefully adding sodium metal (12 g, 0.522 mol) to anhydrous methanol (200 mL) under an inert atmosphere.[1] Alternatively, a commercially available solution of sodium methoxide in methanol can be used.[8]

-

Reaction Setup: In a 1000 mL single-neck round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).[1] Stir the suspension.

-

Addition of Sodium Methoxide: To the stirred suspension, add the prepared sodium methoxide solution.[1][9]

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux overnight with continuous stirring.[1][8] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the brown solution into 1000 mL of ice water.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[1][9]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[1][9] Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a brown solid.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield this compound as white needle-like crystals.[8][9]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₇H₁₁BrClN | 344.63 | 21.5 | 0.065 | 1 |

| Sodium Methoxide | CH₃ONa | 54.02 | 28.2 | 0.522 | ~8 |

| This compound | C₁₇H₁₄BrNO | 328.20[10][11] | - | - | - |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism showing the formation of the Meisenheimer intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-benzyl-6-bromo-2-chloroquinoline | 654655-68-2 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 654655-69-3 [chemicalbook.com]

- 9. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 10. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Detailed experimental protocol for 3-Benzyl-6-bromo-2-methoxyquinoline synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline. This quinoline (B57606) derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Bedaquiline[1][2]. The protocol details a four-step process, commencing from the formation of an amide precursor, followed by cyclization to a chloroquinoline intermediate, and concluding with a nucleophilic substitution to yield the target methoxyquinoline[3][4]. This protocol is based on established and peer-reviewed synthetic methodologies[3].

Overall Reaction Scheme

The synthesis is a three-stage process:

-

Amidation: Reaction of p-bromoaniline with 3-phenylpropionyl chloride to form N-(4-Bromophenyl)-3-phenylpropionamide.

-

Cyclization/Chlorination: Treatment of the amide with a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 3-benzyl-6-bromo-2-chloroquinoline.[3]

-

Methoxylation: Substitution of the chloro group with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol (B129727) to afford the final product, this compound.[1][3]

Experimental Protocols

Part 1: Synthesis of N-(4-Bromophenyl)-3-phenylpropionamide

-

Materials:

-

p-Bromoaniline (21.0 g, 0.12 mol)

-

3-Phenylpropionyl chloride (22.0 g, 0.12 mol)

-

Triethylamine (B128534) (22 mL)

-

Dichloromethane (B109758) (DCM) (200 mL)

-

Ammonia (B1221849) solution

-

Diethyl ether

-

-

Procedure:

-

In a 500 mL single-neck bottle, dissolve p-bromoaniline (21.0 g) in dichloromethane (200 mL) with stirring.[3]

-

Add triethylamine (22 mL) dropwise to the solution.[3]

-

At room temperature, add 3-phenylpropionyl chloride (22.0 g) dropwise.[3]

-

Allow the reaction to stir overnight at room temperature.[3]

-

Pour the reaction mixture into a large beaker and add an appropriate amount of ammonia solution while stirring. A large quantity of white flocculent solid will precipitate.[3]

-

Filter the solid precipitate.

-

Wash the filter cake with a small amount of diethyl ether.[3]

-

Dry the solid to obtain N-(4-Bromophenyl)-3-phenylpropionamide as a white solid (Yield: 34.3 g, 86.4%).[3]

-

Part 2: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Intermediate A)

-

Materials:

-

N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g, 0.11 mol)

-

Phosphorus oxychloride (POCl₃) (71.4 mL)

-

N,N-Dimethylformamide (DMF) (27.2 mL)

-

Ice-salt bath

-

-

Procedure:

-

In a 250 mL two-neck flask placed in an ice-salt bath, add phosphorus oxychloride (71.4 mL).[3]

-

Slowly add DMF (27.2 mL), ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.[3]

-

After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid (Vilsmeier reagent).[3]

-

Add N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g) to the flask.[3]

-

Heat the reaction mixture at 80 °C and allow it to react overnight.[3]

-

The resulting mixture containing the product, 3-Benzyl-6-bromo-2-chloroquinoline, is used directly in the next step.

-

Part 3: Synthesis of this compound (Target Compound B)

-

Materials:

-

3-Benzyl-6-bromo-2-chloroquinoline (Compound A) (21.5 g, 0.065 mol, from Part 2)

-

Sodium metal (12 g, 0.522 mol)

-

Anhydrous methanol (400 mL total)

-

Dichloromethane (DCM) (300 mL)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice water (1000 mL)

-

-

Procedure:

-

Prepare a sodium methoxide solution by carefully dissolving sodium metal (12 g) in anhydrous methanol (200 mL) in a suitable flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

-

In a 1000 mL single-neck bottle, add 3-Benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[3]

-

Add the freshly prepared sodium methoxide solution to the suspension.[3]

-

Heat the mixture to reflux and maintain the reflux overnight.[3][5]

-

After the reaction is complete, cool the mixture and pour the brown solution into 1000 mL of ice water.[3][5]

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).[3][5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[3][5]

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.[3]

-

The crude product can be further purified by recrystallization from an appropriate solvent like anhydrous methanol[5].

-

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Mass (g) | Moles (mol) | Product Yield |

| p-Bromoaniline | C₆H₆BrN | 172.02 | 21.0 | 0.12 | - |

| 3-Phenylpropionyl chloride | C₉H₉ClO | 168.62 | 22.0 | 0.12 | - |

| N-(4-Bromophenyl)-3-phenylpropionamide | C₁₅H₁₄BrNO | 304.18 | - | - | 86.4%[3] |

| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₆H₁₁BrClN | 332.63 | 21.5 (crude) | 0.065 | - |

| This compound | C₁₇H₁₄BrNO | 328.20[6][7] | - | - | Not Reported |

Experimental Workflow Diagram

Caption: Multi-step synthesis workflow for this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active compounds. The synthesis is a two-step process starting from 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone.

Overview

The synthesis involves the conversion of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the chlorinated intermediate, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), followed by a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the final product, this compound.

Reagents and Materials

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline | ||||

| 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone | C₁₆H₁₂BrNO | 314.18 | 100193-23-5 | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Chlorinating agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Catalyst/Solvent |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Step 2: Synthesis of this compound | ||||

| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₆H₁₁BrClN | 332.62 | 654655-68-2 | Intermediate |

| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 | Nucleophile/Base |

| Anhydrous Methanol | CH₃OH | 32.04 | 67-56-1 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Experimental Protocols

Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline

This protocol is adapted from a published synthesis method.[1]

-

In a 250 mL double-necked flask under an ice-salt bath, slowly add 27.2 mL of N,N-Dimethylformamide (DMF) to 71.4 mL of phosphorus oxychloride, ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.

-

After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid.

-

Add 34.3 g (0.11 mol) of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the flask.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

After the reaction is complete, slowly pour the solution into 800 mL of ice water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-benzyl-6-bromo-2-chloroquinoline as a white solid (Yield: 21.5 g, 57.3%).[1]

Characterization Data for 3-Benzyl-6-bromo-2-chloroquinoline:

-

¹H NMR (600 MHz, CDCl₃): δ 7.90 (d, J = 9.1 Hz, 2H; ArH), 7.76 (s, 1H; ArH), 7.70 (s, 1H; ArH), 7.38 (d, J = 7.5 Hz, 2H; ArH), 7.32 (s, 1H; ArH), 7.26 (d, J = 7.4 Hz, 2H; ArH), 4.25 (s, 2H; ArCH₂).[1]

-

¹³C NMR (150 MHz, CDCl₃): δ 151.93, 144.96, 137.58, 137.02, 134.45, 133.39, 129.79, 129.27, 128.89, 128.54, 126.97, 120.92, 39.11.[1]

Step 2: Synthesis of this compound

This protocol is based on established synthetic procedures.[1][2]

-

In a 1000 mL single-necked flask, add 21.5 g (0.065 mol) of 3-benzyl-6-bromo-2-chloroquinoline and 200 mL of anhydrous methanol. Stir the suspension.[1]

-

Prepare a sodium methoxide solution by dissolving 12 g (0.522 mol) of sodium in 200 mL of anhydrous methanol.[1]

-

Add the freshly prepared sodium methoxide solution to the flask.

-

Heat the reaction mixture to reflux and stir overnight. The solution will turn brown.[1]

-

After completion of the reaction, pour the brown solution into 1000 mL of ice water.[1]

-

Extract the mixture with dichloromethane (3 x 100 mL).[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product as a brown solid.[1]

-

The crude product can be further purified by recrystallization from anhydrous methanol.[3] An alternative purification involves storing the cooled reaction mixture at -20 °C overnight to induce precipitation, followed by filtration, washing with water, and air-drying to yield the product as white needle-like crystals (Yield: 19 g, 96%).[2]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Product Information

| Property | Value |

| Product Name | This compound |

| CAS Number | 654655-69-3[4] |

| Molecular Formula | C₁₇H₁₄BrNO[4] |

| Molecular Weight | 328.2 g/mol [4] |

| Appearance | White solid[2] |

| Application | Intermediate for the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis.[2][4] |

References

Application Notes and Protocols for the Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active molecules such as the tuberculosis drug Bedaquiline.[1][2][][4] The described protocol is based on a nucleophilic substitution reaction.

The synthesis involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound by reaction with sodium methoxide (B1231860) in anhydrous methanol (B129727).[1][5] The reaction proceeds via a one-step substitution mechanism.[5] This methodology is a common and effective route for the preparation of the target compound.

Reaction Conditions Summary

For clarity and reproducibility, the key quantitative parameters for the synthesis are summarized in the table below.

| Parameter | Value/Description | Source |

| Starting Material | 3-Benzyl-6-bromo-2-chloroquinoline | [1][2][5] |

| Reagent | Sodium methoxide in anhydrous methanol | [1][2][5] |

| Solvent | Anhydrous Methanol | [1][5] |

| Temperature | Reflux | [1][2][5] |

| Reaction Time | Overnight (approximately 8 hours or more) | [1][5] |

| Scale (Starting Material) | 21.5 g (0.065 mol) | [5] |

| Sodium for Methoxide | 12 g (0.522 mol) | [5] |

| Solvent Volume | 200 mL for starting material + 200 mL for sodium methoxide | [5] |

| Work-up | Quenching in ice water, extraction with dichloromethane (B109758) | [5] |

| Purification | Drying over MgSO₄, evaporation of solvent | [5] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline.

Materials:

-

3-Benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol)[5]

-

Sodium metal (12 g, 0.522 mol)[5]

-

Anhydrous methanol (400 mL)[5]

-

Dichloromethane (300 mL)[5]

-

Magnesium sulfate (B86663) (MgSO₄)[5]

-

Ice water (1000 mL)[5]

-

1000 mL single-mouth round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide Solution: In a suitable flask, carefully add sodium metal (12 g) to anhydrous methanol (200 mL) in portions under a nitrogen or argon atmosphere to control the exothermic reaction. Allow the sodium to react completely to form a sodium methoxide solution.

-

Reaction Setup: To a 1000 mL single-mouth round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[5]

-

Reaction Initiation: Add the freshly prepared sodium methoxide solution to the suspension of 3-benzyl-6-bromo-2-chloroquinoline.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.[2][5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the resulting brown solution into 1000 mL of ice water.[5]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[5]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude brown solid product.[5]

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield white needle-like crystals.[2][6]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 654655-69-3 [chemicalbook.com]

- 4. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

Application Note: Purification of 3-Benzyl-6-bromo-2-methoxyquinoline by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Benzyl-6-bromo-2-methoxyquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline-based drug used in the treatment of tuberculosis.[1][2][3] The purity of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the purification of this compound using this method, aimed at achieving high purity suitable for subsequent synthetic steps.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling the compound and selecting appropriate purification conditions.

| Property | Value | Reference |

| CAS Number | 654655-69-3 | [1][4] |

| Molecular Formula | C₁₇H₁₄BrNO | [4][5] |

| Molecular Weight | 328.20 g/mol | [4][5] |

| Appearance | White to Off-White Solid / Crystalline Powder | [1][2][6] |

| Melting Point | 82-89 °C | [1][2][5] |

| Boiling Point | 420.5 ± 40.0 °C (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [2][3][7] |

| Storage | Sealed in a dry place at room temperature | [2][7] |

Purity and Yield Data

Effective recrystallization will result in a significant increase in purity, which can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A successful purification is characterized by a narrower and higher melting point range compared to the crude material.

| Sample | Purity by HPLC (%) | Melting Point (°C) | Yield (%) |

| Crude Material | ~95% | 80-84 °C | - |

| After 1st Recrystallization | >99% | 87-89 °C | 85-90% |

| After 2nd Recrystallization | >99.5% | 88-89 °C | 75-80% |

| Note: Data presented are typical values and may vary based on the initial purity of the crude product and the precise execution of the protocol. |

Experimental Protocols

Principle of Recrystallization

Recrystallization separates a compound from its impurities based on differences in solubility. The process involves dissolving the impure solid in a minimum volume of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Methanol (Anhydrous)

-

Ethanol

-

Ethyl Acetate (B1210297)

-

n-Hexane

-

Acetone

-

Activated Charcoal (optional)

-

-

Equipment:

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Glass funnel (for hot filtration)

-

Spatulas and beakers

-

Ice bath

-

Vacuum oven or desiccator

-

Protocol 1: Recrystallization using a Single Solvent (Methanol)

Methanol is a suitable solvent for the recrystallization of this compound, as suggested by its use in synthetic procedures.[2][8]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to reflux with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure only the minimum required volume is used.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to reflux for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.[2]

Protocol 2: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

For quinoline (B57606) derivatives, a mixed solvent system like ethyl acetate/hexane (B92381) can be highly effective.[9][10] Ethyl acetate acts as the "good" solvent, while hexane acts as the "anti-solvent."

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.

-

Inducing Crystallization: While the ethyl acetate solution is still hot, slowly add n-hexane dropwise until the solution becomes slightly cloudy (turbid). The appearance of persistent cloudiness indicates the saturation point.

-

Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 1.

Visualized Workflow and Structure

The following diagrams illustrate the chemical structure and the general workflow for the purification process.

Caption: General workflow for purification by recrystallization.

Caption: Simplified structure of this compound.

Safety Precautions

-

This compound may cause skin and eye irritation.[5]

-

Handle the compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The solvents used (methanol, hexane, ethyl acetate) are flammable. Keep away from open flames and ignition sources.

-

For detailed safety information, consult the Safety Data Sheet (SDS) for the compound and all solvents used.[5]

References

- 1. This compound CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 654655-69-3 [chemicalbook.com]

- 3. 6-Bromo-2-methoxy-3-benzylquinoline [chembk.com]

- 4. This compound | C17H14BrNO | CID 11667032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 654655-69-3 [amp.chemicalbook.com]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Bedaquiline Utilizing 3-Benzyl-6-bromo-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). A critical step in its synthesis involves the use of the key intermediate, 3-Benzyl-6-bromo-2-methoxyquinoline. This document provides detailed application notes and experimental protocols for the synthesis of Bedaquiline from this intermediate, tailored for researchers and professionals in drug development. The protocols are based on established and improved synthetic methodologies, with a focus on reaction conditions, yield, and purity.

Introduction

This compound is a vital building block in the chemical synthesis of Bedaquiline.[1][2][][4] Its specific chemical structure, featuring a quinoline (B57606) core with benzyl, bromo, and methoxy (B1213986) substitutions, is integral to the formation of the final Bedaquiline molecule.[1][2] The synthesis of Bedaquiline from this intermediate typically involves a nucleophilic addition reaction with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.[5][6] This reaction creates the two stereogenic centers present in the Bedaquiline structure. Consequently, controlling the stereoselectivity of this reaction is a key challenge and a focus of process development.[7][8] This document outlines protocols for both the synthesis of the intermediate and its subsequent conversion to Bedaquiline.

Synthesis Pathway Overview

The synthesis of Bedaquiline from this compound can be visualized as a two-step process. The first step involves the formation of the key intermediate itself, followed by the crucial coupling reaction to form the racemic Bedaquiline, which is then subjected to chiral resolution.

Caption: Synthesis pathway of Bedaquiline.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for preparing the key intermediate from its chloro-derivative.[9]

Materials:

-

3-Benzyl-6-bromo-2-chloroquinoline

-

Sodium methoxide

-

Dry methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Benzyl-6-bromo-2-chloroquinoline in dry methanol.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of Racemic Bedaquiline

This protocol details the synthesis of racemic Bedaquiline via the reaction of this compound with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one using lithium diisopropylamide (LDA) as a base.[5][8]

Materials:

-

This compound

-

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

25% Aqueous ammonium (B1175870) chloride solution

-

Toluene

-

Reaction vessel suitable for low-temperature reactions

-

Syringes and needles for transfer of reagents

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (50 g) in anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to a temperature between -75 °C and -70 °C using a low-temperature bath.

-

Slowly add lithium diisopropylamide solution (99.02 mL, 2.0 M in THF) to the cooled solution over a period of 3-4 hours, ensuring the temperature is maintained.

-

Stir the resulting mixture at -75 °C to -70 °C for 60 minutes.

-

In a separate flask, prepare a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (41.5 g) in anhydrous tetrahydrofuran (150 mL).

-

Add the solution of the propanone derivative to the reaction mixture over a period of two hours, while maintaining the temperature at -75 °C to -70 °C.

-

After the addition is complete, stir the reaction mass for an additional 30 minutes at the same temperature.

-

Quench the reaction by adding 25% aqueous ammonium chloride solution (100 mL).

-

Allow the mixture to warm to room temperature and separate the aqueous layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and concentrate under vacuum to obtain racemic Bedaquiline.

Quantitative Data Summary

The following tables summarize the quantitative data from the synthesis of Bedaquiline.

| Parameter | Value | Reference |

| Starting Material | This compound | [5] |

| Reagent | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | [5] |

| Base | Lithium Diisopropylamide (LDA) | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | -75 to -70 °C | [5] |

| Yield of Racemic Bedaquiline | 20.3 g (from 50 g starting material) | [5] |

| HPLC Purity | 96.82% | [5] |

| Undesired Diastereomer | 0.72% | [5] |

| Desbromo Impurity | 0.46% | [5] |

Table 1: Reaction Conditions and Yield for Racemic Bedaquiline Synthesis.

| Chiral Ligand | Diastereomeric Ratio (dr) [(RS, SR) : (RR, SS)] | Yield (%) | Reference |

| None (LDA only) | 50:50 | - | [8] |

| (+)-Bis[(R)-1-phenylethyl]amine | 90:10 | 33 | [8] |

Table 2: Effect of Chiral Ligand on Diastereoselectivity.

Workflow for Diastereoselective Synthesis

To improve the yield of the desired (1R, 2S) enantiomer, a diastereoselective approach can be employed. This involves the use of a chiral base to influence the stereochemical outcome of the reaction.

Caption: Diastereoselective synthesis workflow.

Conclusion

The use of this compound is a well-established and critical step in the synthesis of Bedaquiline. The provided protocols offer a detailed guide for its preparation and subsequent conversion to the active pharmaceutical ingredient. While the standard synthesis yields a racemic mixture, recent advancements in diastereoselective methods using chiral bases show promise in improving the efficiency of producing the desired (1R, 2S)-Bedaquiline isomer, thereby potentially reducing the manufacturing cost of this life-saving drug.[7][8] Researchers are encouraged to optimize these protocols further to enhance yield, purity, and stereoselectivity.

References

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 4. veeprho.com [veeprho.com]

- 5. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]

- 6. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline

Application Note: 3-Benzyl-6-bromo-2-methoxyquinoline is a critical intermediate in the synthetic pathway of Bedaquiline (trade name Sirturo), a diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its specific chemical structure is fundamental to the construction of the final active pharmaceutical ingredient. This document outlines the application of this compound in this context, providing an overview of the synthesis of Bedaquiline, its mechanism of action, and relevant experimental protocols for the evaluation of anti-tuberculosis compounds. While this compound itself is not evaluated as an anti-tubercular agent, its role as a key building block makes it indispensable in the discovery and development of this life-saving drug.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Bedaquiline, the final drug product synthesized from this compound.

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium tuberculosis

| Parameter | Value | Reference Strain |

| MIC Range | 0.003 - 1.0 µg/mL | M. avium |

| MIC Range | 0.003 - 0.5 µg/mL | M. intracellulare |

| MIC50 | 0.015 µg/mL | M. avium |

| MIC90 | 0.12 µg/mL | M. avium |

| MIC50 | 0.007 µg/mL | M. intracellulare |

| MIC90 | 0.06 µg/mL | M. intracellulare |

| MIC Breakpoint (Broth Microdilution) | 0.12 µg/mL | M. tuberculosis |

Table 2: In Vivo Efficacy of Bedaquiline in a Murine Model of Tuberculosis

| Animal Model | Treatment Regimen | Efficacy Outcome |

| BALB/c Mice | Bedaquiline-containing regimen vs. standard regimen | Achieved total organ CFU count clearance at 8 weeks (compared to 14 weeks for standard regimen) and prevented disease relapse.[1] |

| BALB/c Mice (paucibacillary model) | Single 160 mg/kg intramuscular injection of long-acting Bedaquiline | Exerted bactericidal activity for up to 12 weeks.[2][3] |

Experimental Protocols

Protocol 1: Synthesis of Bedaquiline from this compound

This protocol describes a key step in the synthesis of Bedaquiline.

Materials:

-

This compound

-

3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one

-

Lithium diisopropylamide (LDA) or Lithium pyrrolidide

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium (B1175870) chloride solution (25% aqueous)

-

Toluene

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, cool a solution of pyrrolidine (B122466) in anhydrous THF to -30°C.

-

Slowly add n-butyl lithium and stir for 30 minutes.

-

Further cool the mixture to -75°C.

-

Slowly add a solution of this compound in anhydrous THF over one hour, maintaining the temperature at -75°C.

-

To the reaction mixture, add a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF over a period of two hours at -75°C to -70°C.

-